molecular formula C15H20BrNO2 B2408974 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide CAS No. 1351630-52-8

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Cat. No.: B2408974
CAS No.: 1351630-52-8
M. Wt: 326.234
InChI Key: JBQLSDVYIRDGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a bromine atom at the 4-position and a cyclohexyl group attached to a hydroxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amidation: The brominated benzamide is then reacted with 2-cyclohexyl-2-hydroxyethylamine under appropriate conditions to form the desired product. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted benzamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkyl-substituted benzamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the bromine atom can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.

    N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.

    4-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

Uniqueness

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the combination of the bromine atom and the cyclohexyl-substituted hydroxyethyl group. This unique structure can result in distinct chemical reactivity and biological interactions compared to similar compounds.

Properties

IUPAC Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h6-9,11,14,18H,1-5,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQLSDVYIRDGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.